molecular formula C19H20O4 B1643539 Alnusonol

Alnusonol

Cat. No.: B1643539
M. Wt: 312.4 g/mol
InChI Key: XVHOPVJSRBYOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alnusonol is a natural product found in Alnus japonica and Morella nana with data available.

Scientific Research Applications

Chemical Constituents and Biological Activities of Alnus Genus

The genus Alnus, which includes the compound Alnusonol, contains over 40 species known for their use in traditional medicines. Studies have identified a range of compounds such as diarylheptanoids, flavonoids, and terpenoids in this genus. Specifically, diarylheptanoids like this compound have garnered attention for their anticancer properties. These compounds, along with crude extracts from Alnus, demonstrate diverse pharmacological activities both in vitro and in vivo (Ren et al., 2017).

Bioactive Constituents and Medicinal Importance

Alnus species, including this compound, exhibit a range of biological activities. Diarylheptanoids are significant constituents, with some demonstrating antioxidant effects and inhibitory activity against various cellular and molecular processes. Certain ellagitannins from Alnus have shown hepatoprotective activity even at low doses (Sati, Sati, & Sati, 2011).

Application in Treating Atopic Dermatitis

Alnus japonica extract, which includes this compound, has been studied for its effects on atopic dermatitis in mice. The extract showed potential in suppressing the development of AD-like skin lesions, decreasing blood eosinophil counts, and reducing serum IgE and Th2-related cytokine levels (Choi et al., 2011).

Specialized Metabolite Diversity

A study assessing the chemical diversity of Alnus species using LC-MS/MS analysis identified diarylheptanoids, flavonoids, and tannins as dominant chemical scaffolds. This diversity is correlated with pharmacological activities like α-glucosidase inhibition, suggesting potential applications in metabolic disorders (Kang et al., 2020).

Antioxidant and Hepatoprotective Properties

Alnus firma, containing this compound, has been studied for its antioxidant activity. The isolated compounds, including this compound, demonstrated significant antioxidant effects. Additionally, some compounds from Alnus japonica showed notable hepatoprotective activities (Choi et al., 2006; Tung et al., 2010).

Antimicrobial and Antiviral Properties

Alnus species, including this compound, have shown antimicrobial activities against various bacterial and fungal strains. Additionally, triterpenoids and flavonoids from Alnus firma, which likely includes this compound, inhibited HIV-1 virus replication and controlled essential viral enzymes (Dahija et al., 2014; Yu et al., 2007).

Signal Compounds in Actinorhizal Symbiosis

Diarylheptanoids like this compound from Alnus sieboldiana have been investigated for their role as potential signal compounds in actinorhizal symbiosis. The study suggests that this compound might influence the symbiotic relationship between Alnus sieboldiana and the nitrogen-fixing actinomycete Frankia (Tsurugi-Sakurada et al., 2022).

Properties

IUPAC Name

3,11,17-trihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14,20,22-23H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHOPVJSRBYOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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